molecular formula C23H19ClN4O4 B11265728 ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B11265728
M. Wt: 450.9 g/mol
InChI Key: HAENPQIYKZJOBT-UHFFFAOYSA-N
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Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities.

Biological Activity

Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Compound Overview

  • Molecular Formula : C23H19ClN4O4
  • Molecular Weight : 450.88 g/mol
  • CAS Number : 941982-30-5

This compound features a pyrazolo[1,5-a]pyrazine core, which is known for diverse biological activities, particularly in anticancer research. The presence of a chlorophenyl group enhances its potential biological activity, making it an interesting subject for drug discovery.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anti-proliferative activity against various cancer cell lines. For instance, studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor proliferation.

Key Findings :

  • Inhibition of Tumor Growth : Compounds with similar structures have shown the ability to inhibit tumor growth in various cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .
  • Mechanism of Action : The mechanism likely involves interaction with protein kinases or other enzymes crucial for cell signaling pathways, leading to apoptosis or cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The chlorophenyl and pyrazolo[1,5-a]pyrazine moieties are critical for its anticancer efficacy.

Structural ComponentRole in Activity
Chlorophenyl Group Enhances lipophilicity and potential binding interactions with target proteins.
Pyrazolo[1,5-a]pyrazine Core Known for anticancer properties; interacts with cellular targets involved in proliferation.

In Vitro Studies

In vitro assays using the MTT method have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • MCF-7 Cell Line : IC50 values indicate effective growth inhibition comparable to established chemotherapeutics like doxorubicin .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to key enzymes such as cyclin-dependent kinases (CDKs). These studies suggest that the compound may act as a selective inhibitor, providing insights into its mechanism of action .

Properties

Molecular Formula

C23H19ClN4O4

Molecular Weight

450.9 g/mol

IUPAC Name

ethyl 3-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H19ClN4O4/c1-2-32-23(31)16-4-3-5-18(12-16)25-21(29)14-27-10-11-28-20(22(27)30)13-19(26-28)15-6-8-17(24)9-7-15/h3-13H,2,14H2,1H3,(H,25,29)

InChI Key

HAENPQIYKZJOBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

Origin of Product

United States

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